molecular formula C17H15ClN2O4 B7562212 7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide

7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide

カタログ番号 B7562212
分子量: 346.8 g/mol
InChIキー: VQHLAWVROYIZLV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as JNJ-26481585, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which are proteins that package DNA in the nucleus. JNJ-26481585 has been shown to have potential in the treatment of various types of cancer and neurodegenerative diseases.

作用機序

7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide exerts its anticancer and neuroprotective effects by inhibiting HDACs. HDACs are involved in the regulation of gene expression, and their inhibition by this compound leads to the acetylation of histones and other proteins, which in turn alters gene expression. The specific genes that are affected by this compound vary depending on the cell type and disease state.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cancer and neurodegenerative disease models. In cancer, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation by altering the expression of genes involved in these processes. It has also been shown to inhibit angiogenesis and metastasis by affecting the expression of genes involved in these processes. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation by altering the expression of genes involved in these processes.

実験室実験の利点と制限

One advantage of 7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide for lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied and its mechanism of action is well understood. A limitation of this compound is that it is not specific to individual HDAC isoforms, which may limit its use in certain experiments where isoform-specific effects are desired.

将来の方向性

There are several future directions for research on 7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide. One direction is to further investigate its potential in the treatment of cancer and neurodegenerative diseases. This could involve testing its efficacy in clinical trials or exploring its use in combination with other anticancer or neuroprotective agents. Another direction is to develop more specific HDAC inhibitors that can target individual isoforms, which may lead to improved efficacy and reduced side effects. Finally, research could be conducted to explore the potential of this compound in other disease states, such as inflammation or autoimmune disorders.

合成法

7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide can be synthesized using a multistep process that involves the reaction of several intermediate compounds. The synthesis starts with the reaction of 2-methyl-4-(methylcarbamoyl)phenylboronic acid with 7-chloro-1,3-benzodioxole-5-carboxylic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to further reactions to produce the final product.

科学的研究の応用

7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential in the treatment of cancer and neurodegenerative diseases. In cancer, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to enhance the sensitivity of cancer cells to other anticancer agents. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Huntington's disease.

特性

IUPAC Name

7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-9-5-10(16(21)19-2)3-4-13(9)20-17(22)11-6-12(18)15-14(7-11)23-8-24-15/h3-7H,8H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHLAWVROYIZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC)NC(=O)C2=CC3=C(C(=C2)Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。